Sodium phenylpyruvate

Description

Properties

CAS No. |

114-76-1 |

|---|---|

Molecular Formula |

C9H8NaO3 |

Molecular Weight |

187.15 g/mol |

IUPAC Name |

sodium;2-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12); |

InChI Key |

UZVNBCKXIIHMIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)O.[Na] |

Other CAS No. |

114-76-1 |

physical_description |

White crystalline powder; very faint savoury aroma |

Related CAS |

156-06-9 (Parent) |

solubility |

Soluble in water Soluble (in ethanol) |

Synonyms |

3-phenylpyruvate beta-phenylpyruvic acid phenylpyruvate phenylpyruvic acid phenylpyruvic acid, calcium salt phenylpyruvic acid, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Phenylpyruvate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of sodium phenylpyruvate. The content herein is intended to support research and development activities by offering detailed data, experimental context, and visual representations of its biochemical significance.

Chemical Structure and Identification

This compound is the sodium salt of phenylpyruvic acid.[1] Structurally, it consists of a phenyl group attached to a pyruvate (B1213749) moiety.[1] It is classified as a 2-oxo monocarboxylic acid, specifically 3-phenylpropanoic acid with an oxo group at the second position.[2][3]

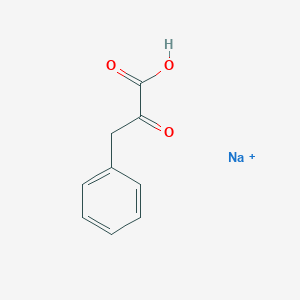

Below is a two-dimensional representation of the chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | sodium 2-oxo-3-phenylpropanoate | [4] |

| CAS Number | 114-76-1 | [1][4][5][6] |

| Molecular Formula | C₉H₇NaO₃ | [1][4][5][6] |

| SMILES | C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] | [4] |

| InChI | InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1 | [4] |

| InChIKey | MQGYVGKMCRDEAF-UHFFFAOYSA-M | [4] |

Physicochemical Properties

This compound presents as a white to off-white crystalline powder.[1][5] It may have a faint characteristic or savory odor.[1][4] The compound is known to be a water-soluble monohydrate salt, though the solid can oxidize in the air and decompose if not stored in dry conditions.[1][7][8]

Table 2: Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 186.14 g/mol | [4][5][6] |

| Monoisotopic Mass | 186.02928836 Da | [4] |

| Melting Point | >300 °C (decomposes) | [7][8][9] |

| Solubility in Water | Soluble | [1][4][7] |

| Solubility in DMSO | 10 mM | [10][11] |

| Storage Temperature | 2-8°C | [1][5] |

Stability and Reactivity

This compound is stable under recommended storage conditions.[12] It is incompatible with strong acids and strong oxidizing agents, which may lead to decomposition or other hazardous reactions.[1][12][13] While the delivered form is not typically capable of dust explosion, the accumulation of fine dust can create such a risk.[13]

Biochemical Context and Metabolic Pathway

This compound is a key intermediate metabolite in the phenylalanine pathway.[2][3] It is formed from the amino acid phenylalanine through the action of aminotransferases.[1][7][8] In individuals with the genetic disorder Phenylketonuria (PKU), the enzyme phenylalanine hydroxylase is deficient.[14] This deficiency prevents the normal conversion of phenylalanine to tyrosine, leading to an accumulation of phenylalanine and its subsequent conversion into phenylpyruvic acid (phenylpyruvate).[14][15] Consequently, high concentrations of phenylpyruvate are found in the urine of those with PKU, making it a critical biomarker for the disease.[1][7][8][15][16]

The following diagram illustrates the metabolic fate of phenylalanine in both healthy individuals and those with PKU.

Experimental Protocols and Characterization

The characterization of this compound involves standard analytical techniques to confirm its identity, purity, and structure. While specific, detailed protocols from individual studies are proprietary, the general methodologies are well-established.

A. Purity Assessment (Assay ≥ 98%)

-

Methodology: High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of this compound.[5][6][10]

-

Sample Preparation: A known quantity of this compound is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile) to a specific concentration.

-

Chromatographic System: A standard HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV detector is used.

-

Mobile Phase: A filtered and degassed mobile phase, typically a gradient of an aqueous buffer and an organic solvent, is pumped through the column.

-

Injection and Detection: A small volume of the sample solution is injected into the system. As the sample travels through the column, its components are separated. The UV detector measures the absorbance of the eluting components at a specific wavelength.

-

Quantification: The purity is calculated by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.

-

B. Structural Elucidation and Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: NMR spectroscopy (¹H NMR and ¹³C NMR) is used to determine the carbon-hydrogen framework of the molecule.[3][17] The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the connectivity of atoms.[18]

-

General Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). The solution is placed in an NMR tube and analyzed in an NMR spectrometer. The resulting spectrum reveals the unique magnetic environments of the hydrogen and carbon atoms within the structure.

-

-

Infrared (IR) Spectroscopy:

-

Purpose: IR spectroscopy is used to identify the functional groups present in the molecule.[4][17] Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

-

General Protocol: A solid sample can be analyzed as a KBr (potassium bromide) pellet.[4] A small amount of this compound is ground with dry KBr and pressed into a thin, transparent disk. The disk is then placed in the beam of an IR spectrometer to obtain the spectrum. The absence of a broad OH band around 3000 cm⁻¹ can indicate the purity of the salt form, free from water or the free acid.[8]

-

-

Mass Spectrometry (MS):

-

Purpose: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[4][19][20] This data helps to confirm the molecular formula and provides clues about the structure.

-

General Protocol: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

-

The following diagram outlines a typical workflow for the chemical characterization of a compound like this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. 3-Phenylpyruvic acid | 156-06-9 [chemicalbook.com]

- 3. Phenylpyruvic acid | C9H8O3 | CID 997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H7NaO3 | CID 23667645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 114-76-1 [chemicalbook.com]

- 8. This compound CAS#: 114-76-1 [m.chemicalbook.com]

- 9. Phenylpyruvic acid derivatives | Fisher Scientific [fishersci.com]

- 10. This compound | 114-76-1 | MOLNOVA [molnova.com]

- 11. This compound | 114-76-1 | MOLNOVA [molnova.com]

- 12. This compound monohydrate, 98% | Fisher Scientific [fishersci.ca]

- 13. carlroth.com [carlroth.com]

- 14. Phenylpyruvic acid - Wikipedia [en.wikipedia.org]

- 15. Human Metabolome Database: Showing metabocard for Phenylpyruvic acid (HMDB0000205) [hmdb.ca]

- 16. Phenylpyruvic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 17. This compound monohydrate | C9H9NaO4 | CID 23666336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Analytical NMR [magritek.com]

- 19. researchgate.net [researchgate.net]

- 20. lehigh.edu [lehigh.edu]

An In-depth Technical Guide to the Synthesis and Purification of Sodium Phenylpyruvate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of sodium phenylpyruvate. It includes detailed experimental protocols, comparative quantitative data, and visual representations of the key chemical and biotransformation pathways.

Synthesis of Phenylpyruvic Acid: The Precursor to this compound

Phenylpyruvic acid is the immediate precursor to this compound. Its synthesis can be achieved through several chemical and biocatalytic routes. The choice of method often depends on factors such as desired scale, available starting materials, and environmental considerations.

Chemical Synthesis Methods

This is a classic and high-yielding laboratory method for preparing phenylpyruvic acid.[1]

Experimental Protocol:

-

In a 500-mL flask equipped with a reflux condenser, combine 10 g (0.05 mole) of α-acetaminocinnamic acid and 200 mL of 1 N hydrochloric acid.

-

Heat the mixture to boiling and maintain reflux for three hours to complete the hydrolysis.

-

If any oily droplets separate, filter the hot solution to remove them.

-

Allow the filtrate to cool, promoting the crystallization of phenylpyruvic acid. For improved yield, the filtrate can be stored in a refrigerator for several days.[1]

-

Collect the crystals by filtration using a Büchner funnel and wash with a small amount of ice-cold water.

-

The combined filtrate and washings are then extracted four times with 50-mL portions of ether.

-

The ether is removed from the combined extracts by evaporation at room temperature, followed by drying in a vacuum desiccator.[1]

-

Combine this residue with the initially collected crystals and dry in a vacuum desiccator over calcium chloride and potassium hydroxide.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | α-Acetaminocinnamic Acid | [1] |

| Reagents | 1 N Hydrochloric Acid, Ether | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 7.2–7.7 g (88–94%) | [1] |

| Melting Point | 150–154 °C | [1] |

This method involves the formation of a phenylazlactone intermediate, which is subsequently hydrolyzed to yield phenylpyruvic acid.[2] The synthesis of the necessary precursor, α-acetaminocinnamic acid, from benzaldehyde (B42025) and acetylglycine provides a practical two-step pathway.[3]

Experimental Protocol (for α-Acetaminocinnamic Acid):

-

In a 1-L Erlenmeyer flask, mix 58.5 g (0.5 mole) of acetylglycine, 30 g (0.37 mole) of anhydrous sodium acetate, 79 g (0.74 mole) of freshly distilled benzaldehyde, and 134 g (1.25 moles) of 95% acetic anhydride.

-

Warm the mixture on a steam bath with occasional stirring until a complete solution is formed (10-20 minutes).

-

Boil the solution under reflux for one hour.

-

Cool the solution and place it in a refrigerator overnight to crystallize the azlactone.

-

Treat the solid mass with 125 mL of cold water, break it up, and collect the crystals by filtration. Wash thoroughly with cold water.

-

Dry the crude azlactone in a vacuum desiccator.

-

For hydrolysis, dissolve 47 g (0.25 mole) of the crude azlactone in a boiling mixture of 450 mL of acetone (B3395972) and 175 mL of water in a 1-L round-bottomed flask.

-

Boil the mixture under reflux for four hours.

-

Distill off most of the acetone.

-

Dilute the remaining solution with 400 mL of water, heat to boiling, and filter if necessary.

-

The α-acetaminocinnamic acid will crystallize upon cooling. This can then be hydrolyzed to phenylpyruvic acid as described in section 1.1.1.

This industrial method involves the reaction of benzyl (B1604629) chloride with carbon monoxide in the presence of a catalyst, typically a cobalt complex.[4][5]

Experimental Protocol Outline:

-

A reaction vessel is charged with a suitable solvent (e.g., acetonitrile/water), an inorganic base (e.g., calcium hydroxide), and a cobalt carbonyl catalyst.[5]

-

Benzyl chloride is introduced into the mixture.

-

The vessel is pressurized with carbon monoxide (e.g., 3.0 MPa) and heated (e.g., 333 K).[4]

-

The reaction is stirred for a specified duration (e.g., 10 hours).[4]

-

The resulting salt of phenylpyruvic acid is then acidified to yield the free acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Benzyl Chloride | [4] |

| Catalyst | Cobalt Pyridine-2-carboxylate | [4] |

| Pressure | 3.0 MPa | [4] |

| Temperature | 333 K | [4] |

| Reaction Time | 10 hours | [4] |

| Yield | 40% | [4] |

| Selectivity | 80% | [4] |

| Benzyl Chloride Conversion | 51% | [4] |

Biocatalytic Synthesis from L-Phenylalanine

This method utilizes enzymes, specifically L-amino acid deaminase (L-AAD), to convert L-phenylalanine into phenylpyruvic acid. This approach is often considered more environmentally friendly.[6][7]

Experimental Protocol Outline (Whole-Cell Biotransformation):

-

An engineered strain of Escherichia coli expressing L-AAD from Proteus mirabilis is cultivated in a suitable fermentation medium.[6][7]

-

The whole-cell biocatalyst is harvested and used for the biotransformation.

-

The reaction is carried out in a bioreactor under optimized conditions of temperature, pH, and substrate concentration.

-

The production of phenylpyruvic acid is monitored over time.

Quantitative Data:

| Parameter | Purified Enzyme | Whole-Cell Biocatalyst | Engineered Enzyme | Reference |

| Starting Material | L-Phenylalanine | L-Phenylalanine | L-Phenylalanine | [6][8] |

| Max. Production | 2.6 ± 0.1 g/L | 3.3 ± 0.2 g/L | 81.2 g/L | [6][8] |

| Mass Conversion Rate | 86.7 ± 5% | 82.5 ± 4% | 99.6% | [6][8] |

| Productivity | 1.04 g/L/h | 0.55 g/L/h | - | [6] |

| Specific Activity | 1.02 ± 0.02 µmol/min/mg | 0.013 ± 0.003 µmol/min/mg | - | [6] |

Conversion of Phenylpyruvic Acid to this compound

The final step in the synthesis is the conversion of phenylpyruvic acid to its sodium salt. This is typically achieved by neutralization with a sodium base. An alternative high-yield method starts from calcium phenylpyruvate.

From Calcium Phenylpyruvate

This process offers high yield and purity without the need for organic solvent extraction.[9]

Experimental Protocol:

-

In a closed reactor under an inert atmosphere (e.g., nitrogen), charge a solution of sodium carbonate or sodium bicarbonate in water.

-

Add calcium phenylpyruvate to the solution.

-

Heat the reaction mixture to a temperature between 60°C and 100°C and stir.[10]

-

After the reaction is complete, cool the mixture and separate the resulting solution of this compound from any solid impurities by filtration.[9]

-

The aqueous solution can be used directly, or the water can be evaporated to obtain solid this compound.[9]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Calcium Phenylpyruvate | [10] |

| Reagent | Sodium Bicarbonate | [10] |

| Temperature | 70-100°C | [10] |

| Yield | 99.7% | [10] |

| Atmosphere | Inert (Nitrogen) | [10] |

Purification of Phenylpyruvic Acid and this compound

Purification is crucial to remove unreacted starting materials, by-products, and other impurities.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical.[11]

Experimental Protocol (General):

-

Dissolve the crude phenylpyruvic acid in a minimal amount of a suitable hot solvent (e.g., ethylene (B1197577) chloride, benzene, or chloroform).[1] Note that losses can be significant due to the compound's instability.[1]

-

If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals, preferably under vacuum.

For this compound, a similar process can be employed using a solvent system in which it is soluble when hot and less soluble when cold, such as a water/ethanol mixture.[12]

Ether Washing

This method is effective for removing acidic impurities from this compound.

Experimental Protocol:

-

Wash the crude this compound solid thoroughly with diethyl ether.

-

Perform the washing in vacuo to effectively remove the ether and the dissolved impurities.

-

Dry the purified salt under vacuum.

Drying

To remove residual water, the purified this compound should be dried thoroughly in a vacuum desiccator over a suitable drying agent like phosphorus pentoxide (P₂O₅).

Quality Control and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound.

HPLC Method Outline:

-

Column: A reversed-phase column, such as a C18 or phenyl column, is typically used.[13][14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common.[13][15]

-

Detection: UV detection is suitable for phenylpyruvic acid due to its aromatic ring.[16]

-

Quantification: Purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizing the Pathways and Workflows

Synthesis Pathways

Caption: Overview of major synthesis routes to this compound.

Purification Workflow

Caption: General workflow for the purification by recrystallization.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Double Carbonylation of Benzyl Chloride to Substituted Phenylpyruvic Acid Catalyzed by Cobalt Pyridine-2-carboxylate [cjcu.jlu.edu.cn]

- 5. EP0416085A1 - Process for the preparation of phenylpyruvic acid from benzyl chloride - Google Patents [patents.google.com]

- 6. Production of phenylpyruvic acid from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of phenylpyruvic acid by engineered L-amino acid deaminase from Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4912255A - Process for preparing this compound from calcium phenylpyruvate - Google Patents [patents.google.com]

- 10. WO1990011993A1 - Process for preparing this compound from calcium phenylpyruvate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN104045547A - Method for preparing sodium pyruvate by recrystallization - Google Patents [patents.google.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. cipac.org [cipac.org]

- 15. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]

- 16. chromatographyonline.com [chromatographyonline.com]

The Pivotal Role of Sodium Phenylpyruvate in Unraveling Phenylketonuria: A Technical Guide

Introduction

The history of metabolic research is marked by seminal discoveries that have fundamentally altered our understanding of human health and disease. Among these, the identification of phenylpyruvic acid in the urine of patients with a specific form of intellectual disability stands as a landmark achievement. This discovery not only led to the characterization of Phenylketonuria (PKU), the first inborn error of metabolism shown to affect cognitive development, but also paved the way for newborn screening programs and dietary interventions that have saved countless individuals from severe neurological damage.[1][2] This technical guide provides an in-depth exploration of the discovery of sodium phenylpyruvate and its historical significance in metabolic research, tailored for researchers, scientists, and drug development professionals.

The Serendipitous Discovery of Phenylpyruvic Acid

In 1934, the Norwegian physician and biochemist Asbjørn Følling was approached by a mother of two children with severe intellectual disabilities.[2][3] She had observed a peculiar musty odor in her children's urine.[2] Intrigued, Følling conducted a routine urinalysis, including the ferric chloride test, which was commonly used to detect ketones in the urine of individuals with diabetes.[3] Instead of the expected purple color, the children's urine produced a striking deep green color upon the addition of ferric chloride.[3] This unexpected reaction signaled the presence of an unknown substance.

Through meticulous classical organic chemistry techniques, Følling successfully isolated and identified the compound as phenylpyruvic acid.[1][4] He then screened the urine of 430 patients in institutions for the mentally retarded and found the same substance in eight other individuals.[2] Følling astutely hypothesized that this "inborn error of metabolism" was linked to the intellectual disabilities and named the condition "oligophrenia phenylpyruvica," now known as Phenylketonuria (PKU).[5][6] His groundbreaking work, published in 1934, laid the foundation for decades of research into the genetic and metabolic basis of this disorder.[7]

The Metabolic Basis of Phenylketonuria

Subsequent research elucidated the biochemical pathway responsible for PKU. Phenylalanine is an essential amino acid that is normally converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver.[8] In individuals with PKU, a deficiency in the PAH enzyme, caused by mutations in the PAH gene, leads to the accumulation of phenylalanine in the blood and other tissues.

With the primary metabolic pathway blocked, phenylalanine is shunted into an alternative pathway where it is transaminated to form phenylpyruvic acid.[8] Phenylpyruvic acid and its derivatives, including phenyllactic acid and phenylacetic acid, are then excreted in the urine, giving it the characteristic musty odor first observed by the mother of Følling's patients.[8] The accumulation of high levels of phenylalanine and its metabolites is neurotoxic and is the underlying cause of the severe intellectual disability, seizures, and other neurological problems associated with untreated PKU.[5][8]

Quantitative Data in Phenylketonuria

The discovery of phenylpyruvate and the subsequent understanding of PKU's metabolic basis led to the development of quantitative methods to diagnose and monitor the condition.

Table 1: Classification of Phenylalanine Hydroxylase (PAH) Deficiency Based on Blood Phenylalanine Levels

| Classification | Untreated Blood Phenylalanine (Phe) Levels (µmol/L) |

| Classic PKU | >1200 |

| Mild PKU | 600 - 1200 |

| Mild Hyperphenylalaninemia (HPA) | <600 |

| Normal Range | 35 - 120 |

Table 2: Intellectual Outcome in Untreated Phenylketonuria

| IQ Range | Percentage of Untreated PKU Patients |

| < 20 | 64.4% |

| 21 - 40 | 23.2% |

| 41 - 60 | 9.7% |

| 61 - 80 | 1.9% |

| > 80 | 0.6% |

Note: Data from a 1960 study by Knox on 466 untreated PKU patients.

While Følling's work qualitatively demonstrated the presence of high levels of phenylpyruvic acid in the urine of PKU patients, specific quantitative data from that era are scarce in the available literature. Modern metabolomic studies confirm a significant fold increase of phenylpyruvic acid and other phenylalanine-derived metabolites in the urine of PKU patients compared to healthy controls.

Experimental Protocols

The early research into PKU relied on now-classical biochemical techniques. The following are detailed methodologies for the key experiments of that era.

Experimental Protocol 1: Ferric Chloride Test for Phenylpyruvic Acid in Urine (circa 1950s)

Objective: To qualitatively detect the presence of phenylpyruvic acid in a urine sample.

Principle: Phenylpyruvic acid reacts with ferric chloride in an acidic solution to produce a characteristic transient blue-green to green color.

Reagents and Materials:

-

10% (w/v) Ferric Chloride (FeCl₃) solution

-

Fresh urine sample

-

Test tubes

-

Pipettes or droppers

Procedure:

-

Collect a fresh urine sample in a clean container.

-

Pipette approximately 1 mL of the urine sample into a clean test tube.

-

Add 3 to 5 drops of the 10% ferric chloride solution to the urine in the test tube.

-

Immediately observe the color change in the solution.

Interpretation of Results:

-

Positive Result: An immediate appearance of a blue-green to gray-green color that may fade within minutes indicates the presence of phenylpyruvic acid, suggesting a positive screening result for PKU.

-

Negative Result: The solution remains the normal brownish-yellow color of the ferric chloride solution, indicating the absence of detectable levels of phenylpyruvic acid.

Notes:

-

The urine should ideally be fresh, as phenylpyruvic acid can be unstable.

-

The color reaction is transient and should be observed immediately after the addition of the reagent.

-

False-positive results can occur due to the presence of other substances in the urine, such as salicylates.

Experimental Protocol 2: Paper Chromatography for Amino Acid Analysis (circa 1950s)

Objective: To separate and semi-quantitatively analyze amino acids, particularly phenylalanine and tyrosine, in a biological sample (e.g., deproteinized serum).

Principle: This technique separates amino acids based on their differential partitioning between a stationary phase (water adsorbed onto the cellulose (B213188) of the chromatography paper) and a mobile phase (an organic solvent mixture). The separated amino acids are then visualized by reacting them with ninhydrin (B49086).

Reagents and Materials:

-

Whatman No. 1 chromatography paper

-

Solvent system (e.g., n-butanol:acetic acid:water in a 12:3:5 ratio)

-

Ninhydrin solution (0.2% in acetone)

-

Amino acid standards (phenylalanine, tyrosine, etc.)

-

Deproteinized serum sample

-

Chromatography tank with a tight-fitting lid

-

Micropipettes or capillary tubes

-

Oven or heating apparatus

-

Pencil and ruler

Procedure:

-

Preparation of the Chromatogram:

-

Handle the chromatography paper by the edges to avoid contamination.

-

Using a pencil, draw a faint origin line about 2 cm from the bottom edge of the paper.

-

Mark spots along the origin line, at least 2 cm apart, for the sample and amino acid standards.

-

-

Spotting:

-

Using a micropipette or capillary tube, apply a small spot (2-5 µL) of the deproteinized serum sample and each amino acid standard to their respective marked positions on the origin line.

-

Allow the spots to dry completely between applications to keep them small and concentrated.

-

-

Development of the Chromatogram:

-

Pour the solvent system into the bottom of the chromatography tank to a depth of about 1 cm. Cover the tank and allow the atmosphere to become saturated with the solvent vapor for at least an hour.

-

Form the chromatography paper into a cylinder, without the edges touching, and staple it.

-

Carefully place the paper cylinder into the tank, ensuring the origin line is above the solvent level.

-

Seal the tank and allow the solvent to ascend the paper by capillary action for several hours, or until the solvent front is near the top of the paper.

-

-

Visualization:

-

Remove the chromatogram from the tank and immediately mark the solvent front with a pencil.

-

Allow the paper to air dry completely in a fume hood.

-

Spray the dried chromatogram evenly with the ninhydrin solution.

-

Heat the chromatogram in an oven at approximately 100°C for 5-10 minutes to develop the colored spots.

-

-

Analysis:

-

Circle the resulting amino acid spots with a pencil.

-

Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

-

Compare the Rf values and colors of the spots in the sample to those of the amino acid standards to identify the amino acids present. An unusually large and intense spot corresponding to the phenylalanine standard is indicative of PKU.

-

Visualizing the Metabolic and Diagnostic Pathways

The following diagrams illustrate the core concepts discussed in this guide.

References

- 1. Phenylketonuria (PKU) Urinary Metabolomic Phenotype Is Defined by Genotype and Metabolite Imbalance: Results in 51 Early Treated Patients Using Ex Vivo 1H-NMR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Early History of PKU - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylketonuria (PKU) Urinary Metabolomic Phenotype Is Defined by Genotype and Metabolite Imbalance: Results in 51 Early Treated Patients Using Ex Vivo 1H-NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multimodal Metabolomic Analysis Reveals Novel Metabolic Disturbances in Adults With Early Treated Phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of urinary phenylpyruvic acid in phenylketonurics by enol-borate method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium Phenylpyruvate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium phenylpyruvate, a key metabolite in phenylalanine metabolism. This document consolidates essential information on its chemical and physical properties, synthesis, and its significant role in biomedical research, particularly in the study of phenylketonuria (PKU). Detailed experimental protocols and pathway diagrams are included to support researchers and professionals in drug development and related scientific fields.

Core Chemical and Physical Properties

This compound is the sodium salt of phenylpyruvic acid. It is a white to off-white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 114-76-1 | [2] |

| Molecular Weight | 186.14 g/mol | [2][3] |

| Molecular Formula | C₉H₇NaO₃ | [2][3] |

| Melting Point | >300 °C | |

| Solubility | Soluble in water | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Phenylalanine Metabolism and the Role of this compound

Phenylalanine is an essential amino acid that is primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[4][5] In the genetic disorder phenylketonuria (PKU), a deficiency in PAH leads to the accumulation of phenylalanine in the blood and tissues.[4][6][7] This excess phenylalanine is then shunted into an alternative metabolic pathway, leading to the formation of phenylpyruvic acid, which is subsequently converted to other metabolites, including phenylacetate (B1230308) and phenyllactate.[6] The accumulation of these metabolites is associated with the severe neurological damage observed in untreated PKU.[6]

Phenylalanine Metabolism Pathway

The following diagram illustrates the normal metabolic pathway of phenylalanine and the alternative pathway that becomes significant in phenylketonuria.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, its synthesis, and its analysis in biological samples.

Protocol 1: Synthesis of this compound from Calcium Phenylpyruvate

This protocol describes a method for preparing this compound in high yield from calcium phenylpyruvate.[8]

Materials:

-

Calcium phenylpyruvate

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Deionized water (degassed)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel (e.g., three-necked flask) equipped with a stirrer and condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Preparation: Set up the reaction vessel under an inert atmosphere (e.g., continuous nitrogen flow) to prevent oxidation.

-

Reaction Mixture: In a separate flask, dissolve sodium carbonate or sodium bicarbonate in degassed deionized water to create a solution.

-

Addition: Add the calcium phenylpyruvate powder to the reaction vessel.

-

Reaction: Slowly add the sodium salt solution to the stirred suspension of calcium phenylpyruvate in the reaction vessel.

-

Heating: Heat the reaction mixture to a temperature between 60°C and 100°C with continuous stirring. The reaction time will vary depending on the temperature, but is typically around 30-60 minutes.

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture under an inert atmosphere to remove the precipitated calcium carbonate.

-

Washing: Wash the filter cake with a small amount of degassed deionized water to recover any remaining product.

-

Product: The filtrate contains the aqueous solution of this compound. This solution can be used directly for subsequent reactions or evaporated to obtain solid this compound.

Protocol 2: In Vitro Study of this compound's Effect on Brain Amino Acid Formation

This protocol outlines a method to investigate the impact of this compound on the formation of amino acids in brain tissue slices, a model relevant for studying the neurochemical effects of PKU.[9][10]

Materials:

-

Rat brain tissue (e.g., cerebral cortex)

-

Krebs-Ringer phosphate (B84403) buffer (pH 7.4)

-

Glucose

-

This compound

-

[U-¹⁴C]Glucose (radiolabeled)

-

Warburg flasks or similar incubation vessels

-

Incubator with shaking capabilities (37°C)

-

Scintillation counter or autoradiography equipment

-

Homogenizer

-

Centrifuge

-

Amino acid analysis system (e.g., HPLC)

Procedure:

-

Tissue Preparation: Euthanize a rat according to approved animal care protocols. Immediately excise the brain and place it in ice-cold Krebs-Ringer phosphate buffer. Dissect the cerebral cortex and prepare thin slices (approximately 0.3-0.5 mm).

-

Incubation Setup: Place the brain slices into Warburg flasks containing Krebs-Ringer phosphate buffer and glucose (as the energy source). Add [U-¹⁴C]Glucose to trace the formation of new amino acids.

-

Experimental Groups:

-

Control Group: Brain slices incubated without this compound.

-

Experimental Group: Brain slices incubated with a specific concentration of this compound.

-

-

Incubation: Incubate the flasks at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

-

Termination of Reaction: After incubation, rapidly cool the flasks on ice to stop the metabolic activity.

-

Sample Processing:

-

Separate the brain tissue from the incubation medium.

-

Homogenize the brain tissue in a suitable buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

-

Analysis:

-

Radiolabel Incorporation: Measure the radioactivity in the amino acid fraction of the tissue homogenate using a scintillation counter or visualize the distribution of radiolabeled amino acids using autoradiography.

-

Amino Acid Quantification: Determine the concentrations of individual amino acids in the tissue homogenate using an amino acid analyzer or HPLC.

-

-

Data Interpretation: Compare the levels of newly synthesized (radiolabeled) amino acids and the total amino acid concentrations between the control and experimental groups to assess the effect of this compound.

Protocol 3: Enzymatic Assay for Phenylpyruvate

This protocol describes a method for the quantitative determination of phenylpyruvate in biological samples using an enzymatic cycling assay.[11]

Materials:

-

Deproteinized tissue extract (e.g., from liver, kidney, or brain)

-

Glutamine transaminase K

-

L-phenylalanine dehydrogenase

-

Reaction buffer

-

Spectrophotometer or plate reader

Procedure:

-

Sample Preparation: Prepare deproteinized tissue extracts from the biological samples of interest. This can be achieved by methods such as perchloric acid precipitation followed by neutralization.

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, glutamine transaminase K, and L-phenylalanine dehydrogenase.

-

Assay:

-

Add a known volume of the deproteinized sample to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

The enzymatic reactions will lead to a change in absorbance or fluorescence that is proportional to the amount of phenylpyruvate in the sample.

-

-

Measurement: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or plate reader at the appropriate wavelength.

-

Quantification: Create a standard curve using known concentrations of phenylpyruvate. Use the standard curve to determine the concentration of phenylpyruvate in the samples.

Logical Workflow for PKU Diagnosis and Research

The following diagram illustrates the logical workflow from the initial observation of elevated phenylalanine levels to the investigation of its metabolic consequences, highlighting the central role of phenylpyruvate.

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H7NaO3 | CID 23667645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylketonuria: PKU - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Phenylketonuria - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. WO1990011993A1 - Process for preparing this compound from calcium phenylpyruvate - Google Patents [patents.google.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. ebm-journal.org [ebm-journal.org]

- 11. Enzymatic cycling assay for phenylpyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Sodium Phenylpyruvate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of sodium phenylpyruvate in aqueous solutions. Focusing on solubility and stability, this document synthesizes available data, outlines detailed experimental protocols for characterization, and presents logical workflows and pathways to inform research and development in the pharmaceutical and life sciences sectors.

Executive Summary

This compound, the sodium salt of phenylpyruvic acid, is a key metabolite in the phenylalanine pathway and a critical biomarker for phenylketonuria (PKU). Its utility in research and potential as a therapeutic agent necessitate a thorough understanding of its behavior in aqueous media. This guide addresses the crucial parameters of solubility and stability, which are fundamental to its application in drug formulation, in vitro assays, and other experimental systems. While generally considered water-soluble, the quantitative aspects of its solubility and its inherent instability in aqueous solutions, particularly at neutral to alkaline pH, present significant challenges that must be addressed for reliable and reproducible results.

Solubility of this compound

The solubility of a compound is a critical factor in its biological and pharmaceutical activity. This compound is generally characterized as being soluble in water.[1][2][3][4] It is also soluble in ethanol (B145695).[5] The monohydrate form of this compound is also soluble in water.[6]

Quantitative Solubility Data

Precise quantitative data is essential for the preparation of stock solutions and formulations. The available data for the solubility of this compound in aqueous and organic solvents is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 37 mg/mL | [1] |

| DMSO | Not Specified | 10 mM | [7] |

Note: Phenylpyruvic acid, the conjugate acid of this compound, is only slightly soluble in boiling water but is soluble in ethanol and diethyl ether, indicating that the solubility of its sodium salt is likely pH-dependent.[8][9][10]

Factors Influencing Solubility

The solubility of this compound in aqueous solutions is primarily influenced by pH. As the sodium salt of a weak acid, its solubility is expected to be higher in neutral to alkaline solutions where it exists predominantly in its ionized form. In acidic solutions, the equilibrium will shift towards the less soluble free acid form, phenylpyruvic acid.[11][12]

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a significant concern for its practical application. The solid form is known to oxidize in the air and decompose if not stored in dry conditions.[8][9] In solution, it is prone to degradation, a characteristic shared with the closely related compound, sodium pyruvate (B1213749).

Aqueous solutions of sodium pyruvate are known to be highly unstable at room temperature, particularly at a pH above 6.0.[13] This instability is attributed to spontaneous aldol-like condensation reactions that lead to the formation of dimers and other polymeric derivatives.[13] It is highly probable that this compound follows a similar degradation pathway.

Factors Influencing Stability

Several factors have a profound impact on the stability of this compound in aqueous solutions:

-

pH: The rate of degradation is highly pH-dependent. Based on data for sodium pyruvate, solutions are more stable in an acidic pH range of 3.0 to 6.0.[13]

-

Temperature: Lower temperatures significantly improve the stability of pyruvate solutions.[13] Stock solutions of this compound are recommended to be stored at -20°C for up to one month or at -80°C for up to six months.[14] Another source suggests stability for at least two years at -20°C.[7]

-

Ionic Strength: The presence of salts, such as sodium chloride, has been shown to stabilize aqueous solutions of sodium pyruvate.[13]

Chemical Equilibrium and Degradation Pathway

In an aqueous solution, this compound exists in equilibrium with its enol and keto tautomers. The keto form is susceptible to degradation, likely through self-condensation reactions.

Figure 1. Equilibrium and potential degradation of this compound.

Experimental Protocols

To obtain reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2][3][15][16][17]

4.1.1 Materials

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

Buffer solutions (pH range of interest, e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

4.1.2 Procedure

-

Preparation of Solutions: Prepare buffer solutions at the desired pH values.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials containing a known volume of the respective buffer solutions. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the supernatant by centrifugation or by allowing the solid to settle under gravity.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Dilute the clear filtrate with the mobile phase to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Solid Phase Analysis: It is recommended to analyze the remaining solid at the end of the experiment (e.g., by XRPD or DSC) to ensure that the compound has not undergone any phase changes.

Figure 2. Workflow for shake-flask solubility determination.

Protocol for Stability Testing in Aqueous Solution

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the formation of degradation products over time.[18]

4.2.1 Materials

-

This compound

-

Purified water and buffer solutions (at various pH values)

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment and forced degradation

-

Oxidizing agent (e.g., hydrogen peroxide) for forced degradation

-

Temperature-controlled chambers or water baths

-

Photostability chamber

-

HPLC system with a UV or PDA detector

-

Volumetric flasks and pipettes

4.2.2 Procedure

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in the desired aqueous medium (e.g., water or buffer) at a known concentration.

-

Stress Conditions (Forced Degradation): To develop a stability-indicating method, subject the stock solution to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Adjust the pH of the solution with acid and base and heat.

-

Oxidation: Add hydrogen peroxide to the solution.

-

Thermal Stress: Expose the solution to elevated temperatures.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Stability Study: For the main stability study, store aliquots of the this compound solution in sealed containers under different conditions (e.g., various pH values and temperatures).

-

Sampling: At specified time points, withdraw samples from each condition.

-

Analysis: Analyze the samples directly or after appropriate dilution using the validated stability-indicating HPLC method. Monitor the peak area of the this compound peak and any new peaks corresponding to degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constants.

Figure 3. Logical workflow for stability testing.

Conclusion

This technical guide provides a foundational understanding of the aqueous solubility and stability of this compound. The key takeaways for researchers, scientists, and drug development professionals are:

-

Solubility: this compound has a good aqueous solubility of approximately 37 mg/mL at 25°C. Its solubility is expected to be pH-dependent.

-

Stability: Aqueous solutions of this compound are prone to degradation, particularly at neutral to alkaline pH and elevated temperatures. For optimal stability, solutions should be prepared fresh, stored at low temperatures, and maintained at a slightly acidic pH.

-

Experimental Approach: The use of standardized protocols, such as the shake-flask method for solubility and stability-indicating HPLC methods for degradation studies, is critical for obtaining accurate and reliable data.

Further research is warranted to fully characterize the degradation products and kinetics of this compound under various conditions to support its development and application in diverse scientific and pharmaceutical contexts.

References

- 1. abmole.com [abmole.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. bioassaysys.com [bioassaysys.com]

- 4. 114-76-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C9H7NaO3 | CID 23667645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound monohydrate, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | 114-76-1 | MOLNOVA [molnova.com]

- 8. This compound CAS#: 114-76-1 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | 114-76-1 [chemicalbook.com]

- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. US8835508B2 - Stable aqueous solution containing sodium pyruvate, and the preparation and use thereof - Google Patents [patents.google.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. enamine.net [enamine.net]

- 17. quora.com [quora.com]

- 18. kinampark.com [kinampark.com]

An In-depth Technical Guide to the Sodium Phenylpyruvate Degradation Pathway and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenylpyruvate is a key intermediate in the metabolism of the essential amino acid L-phenylalanine. Under normal physiological conditions, phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH). However, in individuals with the genetic disorder phenylketonuria (PKU), a deficiency in PAH leads to the accumulation of phenylalanine and its subsequent conversion to phenylpyruvate through a transamination pathway.[1] This guide provides a comprehensive technical overview of the this compound degradation pathway, its principal byproducts, the enzymes involved, and their kinetics. It also details relevant experimental protocols for the study of this pathway and explores its interaction with other metabolic processes.

The this compound Degradation Pathway

The degradation of this compound is a critical metabolic route that becomes significant during hyperphenylalaninemia. The primary byproducts of this pathway are phenyllactate and phenylacetate (B1230308).[2][3][4] The key enzymatic steps are outlined below.

Core Reactions and Byproducts

The accumulation of phenylalanine triggers its transamination to phenylpyruvic acid (PPA).[5] Phenylpyruvate then serves as a substrate for several enzymes, leading to the formation of its main byproducts:

-

Phenyllactate (PLA): Phenylpyruvate can be reduced to phenyllactate. This reaction is catalyzed by dehydrogenases, including lactate (B86563) dehydrogenase.[1][4]

-

Phenylacetate (PAA): Phenylpyruvate can undergo oxidative decarboxylation to form phenylacetate. This conversion is a two-step process involving decarboxylation to phenylacetaldehyde (B1677652), followed by oxidation to phenylacetate.[3][6]

These byproducts, particularly phenylacetate, are responsible for the characteristic "musty" odor observed in individuals with untreated PKU.[4]

Key Enzymes in Phenylpyruvate Degradation

Several enzymes are directly involved in the metabolism of phenylpyruvate:

-

Phenylpyruvate Decarboxylase (PPDC) (EC 4.1.1.43): This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the decarboxylation of phenylpyruvate to phenylacetaldehyde, a precursor to phenylacetate.[7][8][9][10]

-

Phenylpyruvate Tautomerase (EC 5.3.2.1): Also known as macrophage migration inhibitory factor (MIF), this enzyme catalyzes the keto-enol tautomerization of phenylpyruvate.[6][11][12] The physiological significance of this activity is still under investigation, but it may play a role in regulating the availability of the keto form for other enzymatic reactions.

-

Dehydrogenases (e.g., Lactate Dehydrogenase, Phenylalanine Dehydrogenase): Various dehydrogenases can catalyze the reduction of phenylpyruvate to phenyllactate.[1][4][13] For instance, a specialized dehydrogenase, FrsC, has been shown to catalyze the formation of L-phenyllactate from phenylpyruvate.[1] Phenylalanine dehydrogenase can also catalyze the reversible reaction between phenylalanine and phenylpyruvate.[14]

-

Phenylacetaldehyde Dehydrogenase (EC 1.2.1.39): This NAD+-dependent enzyme catalyzes the oxidation of phenylacetaldehyde to phenylacetate.[15]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the this compound degradation pathway.

Table 1: Kinetic Parameters of Enzymes Involved in Phenylpyruvate Degradation

| Enzyme | Organism/Source | Substrate | Km | Vmax | kcat | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Phenylpyruvate Decarboxylase (KDC4427) | Enterobacter sp. CGMCC 5087 | Phenylpyruvic Acid | - | - | - | 6.5 | 35 | [8][9] |

| Dehydrogenase (FrsC) | Chromobacterium vaccinii | Phenylpyruvic Acid | 1.37 ± 0.41 mM | 15.93 ± 1.34 µmol min-1 mg-1 | 9.40 ± 0.79 s-1 | 6.0 | 30 | [7] |

| Phenylalanine Dehydrogenase | Rhodococcus sp. M4 | Phenylalanine | - | - | - | - | - | [16] |

| Phenylpyruvate Tautomerase (MIF) | Human | p-hydroxyphenylpyruvate | - | - | - | - | - | [1] |

| Pyruvate (B1213749) Dehydrogenase Complex (Inhibition) | Rat Brain Mitochondria | Phenylpyruvate (Inhibitor) | Ki = 100 µM | - | - | - | - | [15][17] |

| Pyruvate Kinase (Inhibition) | Rat Brain Cortex | Phenylpyruvate (Inhibitor) | - | - | - | - | - | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound degradation pathway.

Phenylpyruvate Decarboxylase (PPDC) Activity Assay

This protocol is adapted from a method used for characterizing a bacterial PPDC.[5][19]

Principle: The activity of PPDC is measured in a coupled reaction. PPDC converts phenylpyruvate to phenylacetaldehyde. In the presence of excess aldehyde dehydrogenase, phenylacetaldehyde is oxidized to phenylacetate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.

Reagents:

-

Phosphate buffer (70 mM, pH 7.0)

-

NAD+ solution (2 mM)

-

Thiamine diphosphate (ThDP) solution (0.2 mM)

-

Yeast aldehyde dehydrogenase (approximately 0.35 U/mL, dissolved in 1 mM dithiothreitol)

-

Phenylpyruvic acid solution (2 mM)

-

Cell extract or purified enzyme solution

Procedure:

-

Prepare a reaction mixture (1 mL total volume) containing:

-

70 mM Phosphate buffer (pH 7.0)

-

2 mM NAD+

-

0.2 mM ThDP

-

0.35 U Yeast aldehyde dehydrogenase

-

Appropriate volume of cell extract or purified enzyme

-

-

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 2 mM phenylpyruvic acid.

-

Immediately monitor the increase in absorbance at 340 nm for several minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH formation (εNADH at 340 nm = 6.22 mM-1 cm-1).

Quantification of Phenylpyruvate and its Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of phenylpyruvate, phenyllactate, and phenylacetate in biological samples, based on established methods.[20][21]

Principle: Biological samples are first deproteinized, and the metabolites of interest are extracted. To improve volatility and thermal stability for GC analysis, the metabolites are derivatized. The derivatized compounds are then separated by gas chromatography and detected and quantified by mass spectrometry.

Materials:

-

Biological sample (e.g., brain homogenate, plasma, urine)

-

Internal standards (e.g., [2H5]-phenylacetic acid, [2,3,3-2H3]-3-phenyllactic acid)

-

Deproteinizing agent (e.g., perchloric acid)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatization reagents:

-

Methoxyamine hydrochloride in pyridine (B92270)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or similar silylating agent.

-

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation and Extraction: a. Homogenize tissue samples in an appropriate buffer. b. Add internal standards to the sample. c. Deproteinize the sample by adding a deproteinizing agent (e.g., perchloric acid) and centrifuge to pellet the precipitated proteins. d. Extract the supernatant containing the metabolites with an organic solvent (e.g., ethyl acetate). e. Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatization: a. To the dried extract, add methoxyamine hydrochloride in pyridine to protect keto groups. Incubate at a specified temperature and time (e.g., 37°C for 3 hours).[22] b. Add the silylating agent (e.g., BSTFA with TMCS) to derivatize hydroxyl and carboxyl groups. Incubate at a specified temperature and time (e.g., 37°C for 1 hour).[22]

-

GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS system. b. Use a temperature program to separate the compounds. An example program starts at 80°C, holds for a few minutes, then ramps up to a final temperature of around 320°C.[22] c. The mass spectrometer is typically operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. d. Identify and quantify the metabolites by comparing their retention times and mass spectra to those of authentic standards and the internal standards.

Signaling Pathways and Metabolic Crosstalk

While there isn't a dedicated signaling pathway for this compound degradation in the traditional sense, its accumulation has significant downstream effects and engages in crosstalk with other crucial metabolic pathways.

Inhibition of Pyruvate Metabolism

A critical area of crosstalk is the inhibition of pyruvate metabolism by phenylpyruvate. Phenylpyruvate has been shown to inhibit key enzymes in central carbon metabolism:

-

Pyruvate Dehydrogenase Complex (PDHC): Phenylpyruvate can inhibit the PDHC, which links glycolysis to the citric acid cycle.[15][23] This inhibition can impair cellular energy production. One study found that phenylpyruvate acts as a competitive inhibitor of a coupling enzyme used in a PDHC assay with a Ki of 100 µM.[17]

-

Pyruvate Kinase: Phenylpyruvate also inhibits pyruvate kinase, a key regulatory enzyme in glycolysis.[18] This inhibition can further disrupt glucose metabolism.

NLRP3 Inflammasome Activation

Recent research has uncovered a role for phenylpyruvate in modulating the inflammatory response. Phenylpyruvate has been found to enter macrophages and enhance the stability of the NLRP3 protein, a key component of the inflammasome.[13] This leads to increased inflammasome activation and a prolonged inflammatory state, which has been implicated in impaired wound healing in diabetic conditions.[13] This finding suggests a direct link between phenylpyruvate metabolism and the innate immune system.

Plant Metabolic Pathways

In plants, the phenylpyruvate pathway is an alternative route for phenylalanine biosynthesis.[10][24] There is evidence of metabolic crosstalk between this pathway and the biosynthesis of other important compounds, such as auxins.[11] Phenylpyruvate can serve as an amino group acceptor in the transamination of tryptophan, a key step in auxin biosynthesis.

Mandatory Visualizations

Caption: Overview of the this compound degradation pathway.

Caption: Experimental workflow for GC-MS analysis of phenylpyruvate byproducts.

Caption: Metabolic crosstalk of this compound with other cellular pathways.

References

- 1. Mechanism of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor: properties of the P1G, P1A, Y95F, and N97A mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylpyruvate tautomerase - Wikipedia [en.wikipedia.org]

- 7. A Specialized Dehydrogenase Provides l‐Phenyllactate for FR900359 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Crosstalk: Interactions between the Phenylpropanoid and Glucosinolate Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An alternative pathway contributes to phenylalanine biosynthesis in plants via a cytosolic tyrosine:phenylpyruvate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tautomerase - Creative Enzymes [creative-enzymes.com]

- 13. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic conversion of phenylpyruvate to phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rhodococcus L-phenylalanine dehydrogenase: kinetics, mechanism, and structural basis for catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. courses.washington.edu [courses.washington.edu]

- 21. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 22. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 23. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Role of Sodium Phenylpyruvate in Phenylalanine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine, an essential amino acid, is primarily metabolized via the phenylalanine hydroxylase (PAH) pathway. However, inborn errors of metabolism, most notably Phenylketonuria (PKU), disrupt this primary route, leading to the accumulation of phenylalanine and its alternative metabolites. Among these, phenylpyruvate, and its sodium salt, play a pivotal role. This technical guide provides an in-depth exploration of the formation, metabolic fate, and pathophysiological implications of sodium phenylpyruvate. It delves into the quantitative aspects of relevant enzymatic reactions, detailed experimental protocols for its analysis, and the therapeutic strategies aimed at mitigating its impact, with a focus on the use of sodium phenylbutyrate. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the study of amino acid metabolism and the development of novel therapeutics for metabolic disorders.

Introduction to Phenylalanine Metabolism

Under normal physiological conditions, the essential amino acid L-phenylalanine is predominantly converted to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH) in the liver. This reaction is the rate-limiting step in the complete catabolism of phenylalanine.[1] Tyrosine is then utilized in various metabolic processes, including protein synthesis and the production of catecholamines and melanin.

However, when the PAH enzyme is deficient or absent, as is the case in Phenylketonuria (PKU), phenylalanine accumulates in the blood and other tissues.[1][2] This hyperphenylalaninemia forces the metabolism of phenylalanine through alternative, minor pathways that are otherwise minimally active. One of the most significant of these alternative pathways is the transamination of phenylalanine to phenylpyruvate.[1]

The Phenylpyruvate Pathway: A Secondary Route with Major Implications

In the presence of high concentrations of phenylalanine, the enzyme phenylalanine aminotransferase (also known as aromatic-amino-acid—pyruvate (B1213749) aminotransferase) catalyzes the conversion of L-phenylalanine and pyruvate to phenylpyruvate and L-alanine.

Enzymatic Conversion and Kinetics

The key enzyme in this pathway, phenylalanine aminotransferase, exhibits specific kinetic properties for its substrates. While precise values can vary depending on the experimental conditions and the source of the enzyme, understanding these kinetics is crucial for modeling metabolic flux in PKU.

Table 1: Kinetic Parameters of Enzymes in Phenylalanine Metabolism

| Enzyme | Substrate(s) | Product(s) | K_m | V_max | Inhibitor | K_i |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine, Tetrahydrobiopterin, O₂ | L-Tyrosine, Dihydrobiopterin, H₂O | - | - | Phenylpyruvate | Data not consistently available in literature |

| Phenylalanine Aminotransferase | L-Phenylalanine, Pyruvate | Phenylpyruvate, L-Alanine | Specific values vary | Specific values vary | - | - |

Note: Specific kinetic parameters are highly dependent on the experimental setup (pH, temperature, enzyme source) and are not consistently reported across the literature. Further targeted enzymatic assays are required for precise quantification.

Metabolic Fate of Phenylpyruvate

Once formed, phenylpyruvate can be further metabolized into several other compounds, including phenyllactate and phenylacetate. These metabolites, along with phenylpyruvate itself, are excreted in the urine and are characteristic biomarkers for untreated or poorly managed PKU.[3]

Pathophysiological Role of Phenylpyruvate

The accumulation of phenylpyruvate and its derivatives is not a benign consequence of altered phenylalanine metabolism. These compounds are implicated in the neuropathology associated with PKU.

Neurological Impact

Phenylpyruvate has been shown to exert several detrimental effects on the central nervous system. It can competitively inhibit pyruvate kinase and hexokinase, crucial enzymes in glycolysis, thereby impairing cerebral energy metabolism.[4][5] Furthermore, elevated levels of phenylpyruvate can interfere with the synthesis of myelin and neurotransmitters, contributing to the cognitive impairment and neurological damage seen in untreated PKU.

Phenylpyruvate Levels in Phenylketonuria

The concentration of phenylpyruvate in biological fluids is a direct indicator of the metabolic dysregulation in PKU.

Table 2: Phenylpyruvate Concentrations in PKU

| Biological Fluid | Condition | Phenylpyruvate Concentration |

| Blood/Plasma | Healthy Control | Typically undetectable or very low |

| Untreated PKU | Significantly elevated | |

| Urine | Healthy Control | Typically undetectable or very low |

| Untreated PKU | Markedly elevated |

Note: Actual concentrations can vary widely among individuals depending on the severity of the PAH mutation, dietary phenylalanine intake, and treatment adherence.

Therapeutic Intervention: The Role of Sodium Phenylbutyrate

Given the toxic effects of phenylpyruvate and other phenylalanine metabolites, therapeutic strategies for PKU aim to reduce the levels of phenylalanine in the body. While dietary restriction of phenylalanine is the cornerstone of PKU management, pharmacological interventions are also employed. Sodium phenylbutyrate is a pro-drug that offers an alternative pathway for nitrogen waste excretion.

Mechanism of Action

Sodium phenylbutyrate is converted in the body to phenylacetate. Phenylacetate then conjugates with glutamine to form phenylacetylglutamine, which is readily excreted in the urine. This process provides an alternative pathway for the disposal of nitrogen, effectively reducing the pool of amino acids, including phenylalanine, that can be converted to phenylpyruvate.

Clinical Efficacy and Dosage

Clinical trials have demonstrated that treatment with sodium phenylbutyrate can lead to a reduction in plasma ammonia (B1221849) and glutamine levels. While its direct effect on phenylpyruvate levels in PKU is still under investigation, its mechanism of action suggests a potential benefit in reducing the substrate pool for phenylpyruvate formation.

Table 3: Dosage Guidelines for Sodium Phenylbutyrate

| Patient Population | Dosage |

| Children (< 20 kg) | 450-600 mg/kg/day, divided into 3-6 doses |

| Children (≥ 20 kg) and Adults | 9.9-13 g/m²/day, divided into 3-6 doses |

Source:[6][7][8][9] Note: Dosage should be individualized based on patient's weight or body surface area and clinical response. The maximum recommended daily dose is 20 grams.[3][7][9]

Experimental Protocols

Accurate and reliable measurement of phenylpyruvate and the activity of related enzymes is essential for both research and clinical management of PKU.

Quantification of Phenylpyruvate in Serum by HPLC-UV

This protocol outlines a method for the determination of phenylpyruvate in serum samples.

Principle: Phenylpyruvate is separated from other serum components by reverse-phase high-performance liquid chromatography (HPLC) and detected by its absorbance of ultraviolet (UV) light.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Trichloroacetic acid (TCA) or other protein precipitating agent

-

Phenylpyruvate standard

-

Serum samples

Procedure:

-

Sample Preparation:

-

To 100 µL of serum, add 100 µL of 10% TCA to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant.

-

-

HPLC Analysis:

-

Set the UV detector to the optimal wavelength for phenylpyruvate detection (approximately 300-320 nm).

-

Equilibrate the C18 column with the mobile phase (e.g., a gradient of acetonitrile in water).

-

Inject a known volume of the prepared sample supernatant onto the column.

-

Run the HPLC program to separate the components.

-

Identify the phenylpyruvate peak based on its retention time compared to a standard.

-

Quantify the concentration of phenylpyruvate by comparing the peak area of the sample to a standard curve.

-

Enzymatic Assay of Phenylalanine Aminotransferase Activity

This protocol describes a method to measure the activity of phenylalanine aminotransferase in a tissue homogenate.

Principle: The activity of phenylalanine aminotransferase is determined by measuring the rate of formation of phenylpyruvate from phenylalanine and pyruvate. The phenylpyruvate produced can be measured spectrophotometrically.

Materials:

-

Spectrophotometer

-

Tissue homogenate containing phenylalanine aminotransferase

-

L-phenylalanine solution

-

Pyruvate solution

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Reagent to stop the reaction and develop color (e.g., 2,4-dinitrophenylhydrazine (B122626) followed by NaOH)

Procedure:

-

Reaction Setup:

-

In a test tube, combine the buffer, L-phenylalanine solution, and pyruvate solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a known amount of the tissue homogenate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding the 2,4-dinitrophenylhydrazine solution. This reagent reacts with the phenylpyruvate to form a colored phenylhydrazone.

-

Allow the color to develop for a set time.

-

Add NaOH to intensify the color.

-

-

Measurement:

-

Measure the absorbance of the solution at the appropriate wavelength for the colored product.

-

Calculate the enzyme activity based on the amount of phenylpyruvate produced, determined from a standard curve.

-

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following diagrams were generated using the DOT language with Graphviz.

Phenylalanine Metabolism Pathways

Caption: Overview of major and alternative phenylalanine metabolism pathways.

Experimental Workflow for Phenylpyruvate Quantification

Caption: Workflow for the quantification of phenylpyruvate in serum using HPLC-UV.

Mechanism of Action of Sodium Phenylbutyrate

Caption: The mechanism of action of sodium phenylbutyrate in reducing the substrate pool for phenylpyruvate formation.

Conclusion

This compound is a critical metabolite in the pathophysiology of Phenylketonuria. Its formation via the transamination of phenylalanine becomes significant when the primary PAH pathway is impaired. The accumulation of phenylpyruvate contributes to the neurological damage observed in untreated PKU. Therapeutic strategies, such as the use of sodium phenylbutyrate, aim to indirectly reduce the production of phenylpyruvate by providing an alternative route for nitrogen excretion. A thorough understanding of the biochemical pathways, quantitative metabolic data, and reliable analytical methods is paramount for the continued development of effective treatments for PKU and other related metabolic disorders. This guide provides a foundational resource for professionals dedicated to advancing research and drug development in this field.

References

- 1. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Comparative metabolomics in the Pahenu2 classical PKU mouse identifies cerebral energy pathway disruption and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INHIBITION OF HUMAN BRAIN PYRUVATE KINASE AND HEXOKINASE BY PHENYLALANINE AND PHENYLPYRUVATE: POSSIBLE RELEVANCE TO PHENYLKETONURIC BRAIN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse models of human phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jack Q's Blog [jack-q.github.io]

- 7. stackoverflow.com [stackoverflow.com]

- 8. Edge Attributes | Graphviz [graphviz.org]

- 9. Dot and Graphviz [sheep-thrills.net]

Sodium Phenylpyruvate as a Biomarker for Phenylketonuria (PKU): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary